REACTION_SMILES
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[BH4-:17].[C:1]([CH3:2])([CH3:3])([CH2:4][CH3:5])[c:6]1[cH:7][cH:8][c:9]([CH:12]=[C:13]([CH:14]=[O:15])[CH3:16])[cH:10][cH:11]1.[CH3:20][OH:21].[ClH:19].[Na+:18]>>[C:1]([CH3:2])([CH3:3])([CH2:4][CH3:5])[c:6]1[cH:7][cH:8][c:9]([CH:12]=[C:13]([CH2:14][OH:15])[CH3:16])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(C)c1ccc(C=C(C)C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCC(C)(C)c1ccc(C=C(C)CO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |